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Executive Summary
Telomerase Reverse Transcriptase (TERT) is the catalytic subunit of the telomerase enzyme,

canonically known for its essential role in maintaining telomere length and ensuring cellular

immortality.[1] However, a substantial body of evidence reveals that TERT possesses

numerous "non-canonical" functions that are independent of telomere elongation. These extra-

telomeric roles are critical in a variety of cellular processes, including transcriptional regulation,

mitochondrial homeostasis, DNA damage response, and cell proliferation, making TERT a

multifaceted protein with significant implications for cancer biology and therapeutic

development.[2][3] This guide provides an in-depth examination of these non-canonical

activities, detailing the underlying molecular mechanisms, experimental methodologies used for

their investigation, and the key signaling pathways involved.

TERT as a Transcriptional Regulator
Beyond the chromosome ends, TERT localizes to the nucleoplasm where it functions as a

transcriptional modulator, influencing the expression of genes involved in cell growth,

proliferation, and inflammation.[2][4] This activity is often executed in partnership with major

oncogenic signaling pathways.
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Interaction with the Wnt/β-catenin Signaling Pathway
TERT is a key regulatory component of the Wnt/β-catenin transcriptional complex.[5] In this

capacity, TERT can amplify Wnt signaling, a pathway crucial for stem cell renewal,

development, and tumorigenesis.[6][7] The interaction is bidirectional; Wnt/β-catenin signaling

can activate TERT transcription, and TERT, in turn, acts as a co-factor to enhance the

transcription of Wnt target genes, forming a positive feedback loop.[8][9] Mechanistically,

nuclear TERT interacts with BRG1 (SMARCA4), a chromatin-remodeling factor, and is recruited

to the promoters of Wnt target genes like c-MYC and CCND1 (Cyclin D1).[10][11] This

recruitment facilitates transcriptional activation, promoting cell proliferation.[10]
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Caption: TERT as a co-activator in the Wnt/β-catenin signaling pathway.
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TERT also plays a significant role in the Nuclear Factor kappa-light-chain-enhancer of activated

B cells (NF-κB) pathway, a master regulator of inflammation, immunity, and cell survival.[12]

TERT expression can be initiated by NF-κB binding to motifs in the TERT promoter.[12]

Conversely, TERT can directly regulate NF-κB-dependent gene expression by binding to the

p65 (RelA) subunit.[5][12] This TERT-p65 complex localizes to the promoters of a subset of NF-

κB target genes, including pro-inflammatory cytokines like IL-6 and TNF-α, which are critical for

inflammation and cancer progression.[5][12] This establishes another feed-forward regulatory

loop where TERT and NF-κB mutually enhance their oncogenic activities.[4][5]
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Caption: TERT's feed-forward loop with the NF-κB signaling pathway.
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Table 1: Summary of TERT's Transcriptional Regulation
Activities

Interacting
Pathway

Key TERT
Interactor

Downstream
Target Genes

Cellular
Outcome

Citations

Wnt/β-catenin β-catenin, BRG1
c-MYC, CCND1

(Cyclin D1)

Increased

proliferation,

stem cell renewal

[5][6][10][11]

NF-κB p65 (RelA) IL-6, TNF-α, IL-8

Promotion of

inflammation, cell

survival, anti-

apoptosis

[5][10][12]

c-Myc c-Myc
(TERT is a target

of c-Myc)

TERT

expression, cell

immortalization

[12][13][14]

TGF-β Smad3

(TERT is a target

of TGF-

β/Smad3)

Repression of

TERT

transcription,

growth arrest

[14]

Mitochondrial Functions of TERT
A fraction of cellular TERT translocates from the nucleus to the mitochondria, where it plays a

critical role in mitochondrial homeostasis, independent of its reverse transcriptase activity on

telomeres.[15][16][17]

Protection Against Oxidative Stress
Mitochondrial TERT is instrumental in protecting cells from oxidative stress.[2][18] It achieves

this by binding directly to mitochondrial DNA (mtDNA), specifically in the regions coding for

subunits of the respiratory chain like ND1 and ND2.[19] This interaction protects mtDNA from

damage induced by reactive oxygen species (ROS).[15][19] Overexpression of TERT has been

shown to reduce ROS formation, increase the expression of antioxidant enzymes like

manganese superoxide dismutase (MnSOD), and preserve mitochondrial membrane potential

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://aacrjournals.org/cancerres/article/74/6/1639/599326/Noncanonical-Functions-of-Telomerase-Implications
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2021.642719/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC10136030/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4349391/
https://aacrjournals.org/cancerres/article/74/6/1639/599326/Noncanonical-Functions-of-Telomerase-Implications
https://pmc.ncbi.nlm.nih.gov/articles/PMC10136030/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2020.589929/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2020.589929/full
https://www.mdpi.com/2073-4425/7/7/30
https://pubmed.ncbi.nlm.nih.gov/16785237/
https://pubmed.ncbi.nlm.nih.gov/16785237/
https://pubmed.ncbi.nlm.nih.gov/32502898/
https://www.fightaging.org/archives/2021/11/telomerase-reverse-transcriptase-improves-mitochondrial-function/
https://pubmed.ncbi.nlm.nih.gov/41144538/
https://pubmed.ncbi.nlm.nih.gov/32003692/
https://www.mdpi.com/1422-0067/24/5/4450
https://www.ahajournals.org/doi/10.1161/atvbaha.109.185546
https://pubmed.ncbi.nlm.nih.gov/32502898/
https://www.ahajournals.org/doi/10.1161/atvbaha.109.185546
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15623004?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


under stress conditions.[18][20] This protective function is crucial for cell survival, particularly in

high-stress environments often found in tumors.[2]

Regulation of Mitochondrial Biogenesis and Dynamics
TERT influences mitochondrial biogenesis and dynamics.[17] Its presence inside mitochondria

can influence mitochondrial DNA replication and transcription.[17] Studies have also shown

that TERT can induce fragmentation of the mitochondrial network, suggesting a role in

processes like mitochondrial fission and mitophagy, which are essential for maintaining a

healthy mitochondrial population.[17] By improving the composition and activity of Complex I of

the electron transport chain, mitochondrial TERT enhances mitochondrial respiration.[16]
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Caption: Non-canonical roles of TERT within the mitochondrion.
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Role in DNA Damage Response (DDR)
TERT is a critical regulator of the cellular response to DNA damage, particularly double-strand

breaks (DSBs).[21] This function is distinct from its role in mitigating telomere attrition-induced

damage signals.[2][22] Cells lacking TERT exhibit increased sensitivity to radiation, a

diminished capacity for DNA repair, and chromosome fragmentation, indicating an impaired

DDR.[21] The expression of TERT, even catalytically inactive variants, can protect cells against

DNA-damaging agents and improve the kinetics of DSB repair.[21][23] This suggests that the

protein structure of TERT itself, rather than its enzymatic activity, contributes to genomic

stability in the face of genotoxic insults.[2][23]

Table 2: Summary of TERT's Functions in Mitochondria
and DDR

Cellular
Location

Function
Mechanism of
Action

Cellular
Outcome

Citations

Mitochondria
Antioxidant

Defense

Binds and

protects mtDNA;

reduces ROS

production;

increases

antioxidant

enzyme

expression.

Protection from

apoptosis;

enhanced

mitochondrial

function.

[15][18][19]

Mitochondria Bioenergetics

Improves

Complex I

activity of the

electron

transport chain.

Increased

mitochondrial

respiration.

[16]

Nucleus
DNA Damage

Response

Modulates

chromatin

configuration;

improves kinetics

of double-strand

break repair.

Increased

resistance to

genotoxic

agents;

enhanced

genomic stability.

[2][21][23]
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Regulation by and of Alternative Splicing
The regulation of TERT itself is a complex process, with alternative splicing of its pre-mRNA

playing a pivotal role.[24][25] The human TERT gene contains 16 exons, and only the full-

length transcript encodes the catalytically active protein.[24][26] Numerous splice variants have

been identified, many of which produce truncated, inactive proteins or may even have

dominant-negative effects.[25][26] For example, the "minus beta" variant, which skips exons 7

and 8, is non-functional.[27] The balance between full-length and alternatively spliced

transcripts is a key mechanism for controlling telomerase activity.[24] Beyond being regulated

by splicing, TERT has also been reported to possess RNA-dependent RNA Polymerase

(RdRP) activity, suggesting it may participate in the regulation of other transcripts, though this

function is less characterized.[2][28]

Detailed Experimental Protocols
Investigating the non-canonical functions of TERT requires a range of molecular and cellular

biology techniques. Below are protocols for key experiments.

Chromatin Immunoprecipitation (ChIP) to Detect TERT
Promoter Occupancy
This protocol is used to determine if TERT physically associates with the promoter regions of

target genes (e.g., Wnt or NF-κB targets) in vivo.

Cross-linking: Treat cells (e.g., 1x10⁷) with 1% formaldehyde for 10 minutes at room

temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.

Cell Lysis and Sonication: Lyse the cells and isolate nuclei. Sonicate the chromatin to shear

DNA into fragments of 200-1000 bp.

Immunoprecipitation: Pre-clear the chromatin lysate with protein A/G beads. Incubate the

lysate overnight at 4°C with an antibody specific to TERT (or an IgG control).

Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA

complexes.
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Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove

non-specific binding.

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the

cross-links by incubating at 65°C with NaCl. Treat with RNase A and Proteinase K to remove

RNA and protein.

DNA Purification: Purify the immunoprecipitated DNA using phenol-chloroform extraction or a

column-based kit.

Analysis: Use quantitative PCR (qPCR) with primers specific to the promoter of a

hypothesized target gene to quantify the amount of precipitated DNA. Results are typically

expressed as a percentage of the input chromatin.

Co-Immunoprecipitation (Co-IP) to Validate Protein-
Protein Interactions
This protocol is used to demonstrate the interaction between TERT and a binding partner, such

as β-catenin or p65.

Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., containing Tris-HCl, NaCl, EDTA,

and a mild detergent like NP-40) supplemented with protease inhibitors.

Immunoprecipitation: Pre-clear the lysate with protein A/G beads. Incubate the lysate with an

antibody against the "bait" protein (e.g., TERT) overnight at 4°C.

Immune Complex Capture: Add protein A/G beads to pull down the bait protein and any

interacting "prey" proteins.

Washes: Wash the beads several times with lysis buffer to remove non-specifically bound

proteins.

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane,

and probe with an antibody against the suspected interacting "prey" protein (e.g., β-catenin).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15623004?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mitochondrial Isolation and Fractionation
This protocol is used to confirm the presence of TERT within mitochondria.

Cell Homogenization: Harvest cells and gently homogenize them in a mitochondrial isolation

buffer using a Dounce homogenizer.

Differential Centrifugation:

Centrifuge the homogenate at low speed (e.g., 600 x g) for 10 minutes to pellet nuclei and

intact cells.

Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 10,000 x g) for

15 minutes to pellet the mitochondria.

Washing: Wash the mitochondrial pellet with isolation buffer.

Purity Assessment and Analysis: The resulting pellet is the mitochondrial fraction. A portion of

the supernatant can be kept as the cytosolic fraction. Confirm the purity of the fractions using

Western blotting for marker proteins (e.g., VDAC1 for mitochondria, GAPDH for cytosol, and

Histone H3 for nucleus).

TERT Detection: Probe the fractions with an antibody against TERT to determine its

subcellular localization.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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